1-methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine
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Overview
Description
1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its tolerance to various functional groups and sterically hindered substrates, resulting in high yields of the desired pyrazole derivatives.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione: This compound also contains a phenoxymethyl group but differs in its core structure and functional groups.
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and applications.
Biological Activity
1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects, drawing from diverse studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring with a phenoxymethyl substituent, which is crucial for its biological activity.
The biological activity of this compound has been primarily investigated in relation to its interactions with various molecular targets, particularly in the context of receptor modulation and enzyme inhibition.
- Receptor Modulation : Studies have indicated that compounds with similar pyrazole structures can act as selective modulators of various receptors, including the metabotropic glutamate receptor (mGluR) and peroxisome proliferator-activated receptor gamma (PPARγ) . The binding affinity and selectivity profiles are critical for determining their therapeutic potential.
- Enzyme Inhibition : The compound has shown promise as a phosphodiesterase (PDE) inhibitor, which is relevant in the treatment of disorders like schizophrenia and depression . PDE inhibitors can enhance cyclic nucleotide signaling pathways, leading to various physiological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : Introducing the phenoxymethyl group through electrophilic aromatic substitution or nucleophilic attack on activated phenolic substrates.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related pyrazole derivatives, providing insights into the activity of this compound:
These findings suggest that modifications to the pyrazole core can lead to significant variations in biological activity, highlighting the importance of structural optimization in drug design.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Key aspects include:
- Absorption : The compound's solubility and permeability are crucial for oral bioavailability.
- Metabolism : Studies on related compounds indicate potential metabolic pathways involving liver enzymes.
- Toxicity : Preliminary toxicity assessments reveal that similar compounds may cause skin irritation or acute toxicity upon ingestion .
Properties
IUPAC Name |
1-methyl-5-(phenoxymethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-9(7-11(12)13-14)8-15-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRKYMNBYGUBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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